molecular formula C14H21N3O3S2 B2923563 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034256-56-7

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2923563
CAS No.: 2034256-56-7
M. Wt: 343.46
InChI Key: GPTIPZJUCUOZCB-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide (CAS 2034256-56-7) is a high-value chemical reagent with a molecular formula of C14H21N3O3S2 and a molecular weight of 343.46 g/mol . This sulfonamide derivative is structurally characterized by a 1-isopropylimidazole core linked via a sulfonamide group to a thiophene-bearing ethyl chain with a chiral hydroxyethyl moiety, a feature that contributes to its ability to form diverse non-covalent interactions . Its structure offers significant potential in medicinal chemistry and chemical biology research, particularly in the design of supramolecular complexes. The electron-rich, five-membered imidazole ring is a key functional fragment found in many biomolecules and drugs. Its unique structure allows it to easily bind with various inorganic or organic ions and molecules through coordination bonds, hydrogen bonds, and π-π interactions to form supramolecular complexes with broad medicinal potential . Researchers are increasingly focusing on such imidazole-based supramolecular complexes as possible therapeutic agents because they can exhibit dual or multiple mechanisms of action, which may help overcome drug resistance, while also demonstrating high bioavailability, strong drug targeting, and good biocompatibility . The specific structural attributes of this compound—including the sulfonamide group, which can mimic natural enzyme substrates, and the thiophene moiety, which contributes to lipophilicity and aromatic interactions—make it a promising building block for developing enzyme inhibitors, receptor modulators, and diagnostic probes . It is offered solely for research applications in chemistry and biology laboratories. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The following table summarizes key identifiers for this compound: Key Identifiers - CAS Number: 2034256-56-7 - Molecular Formula: C14H21N3O3S2 - Molecular Weight: 343.46 g/mol - InChIKey: GPTIPZJUCUOZCB-UHFFFAOYSA-N - Synonyms: F6521-3438; AKOS025325000

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-10(2)17-8-14(15-9-17)22(19,20)16-7-6-12-4-5-13(21-12)11(3)18/h4-5,8-11,16,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTIPZJUCUOZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, a sulfonamide compound with the molecular formula C14H21N3O3S2, has garnered attention due to its potential biological activities. This compound features an imidazole ring, a thiophene moiety, and a sulfonamide functional group, which are known to contribute to its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent modifications to introduce the hydroxyethyl and imidazole components. The careful control of reaction conditions is crucial for achieving high yields and purity. The structural representation highlights the functional groups that play a significant role in its biological activity.

While the precise mechanism of action of this compound is not fully elucidated, it is believed to interact with specific biological targets such as enzymes or receptors, modulating their activity. This modulation can lead to various therapeutic effects, which are currently under investigation.

Biological Activity

Research into the biological activity of this compound has revealed several promising applications:

  • Antiviral Activity : Preliminary studies suggest that imidazole derivatives exhibit antiviral properties. For instance, related compounds have been shown to inhibit viral polymerases effectively . The specific IC50 values for these activities would require further investigation.
  • Anti-inflammatory Properties : Imidazole derivatives are known for their anti-inflammatory effects. The sulfonamide group may enhance these properties, making this compound a candidate for treating inflammatory diseases .
  • Antitumor Potential : Some analogs of imidazole have demonstrated cytotoxicity against various cancer cell lines. The structural features of this compound could confer similar activities, warranting further exploration .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

StudyCompoundActivityIC50 Value
Xia et al. (2022)1-Arylmethyl-3-aryl-pyrazole derivativesAntitumor activity49.85 μM
Fan et al. (2022)1-(3-Chlorophenoxy)-2-hydroxypropyl derivativesAutophagy induction0.95 nM
Li et al. (2023)N-1,3-triphenyl-pyrazole derivativesAurora-A kinase inhibition25 nM

These studies indicate that structural modifications can significantly influence biological outcomes, suggesting that this compound may exhibit similar or enhanced activities.

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a chemical compound with potential applications in medicinal chemistry and related scientific fields. It has a molecular formula of C14H21N3O3S2 and a molecular weight of approximately 343.5 g/mol. The compound is classified as a sulfonamide, containing a sulfonyl group attached to an amine.

Scientific Research Applications

This compound's diverse applications highlight its potential importance in medicinal chemistry and related fields.

  • Medicinal Chemistry The compound is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
  • Drug Development It can be modified through various chemical reactions for use in drug development.
  • Research this compound is used as a research chemical in laboratory settings.
  • ** изучения Structure-Activity Relationship (SAR)** It can be used to probe the structural features required for biological activity in related compounds.

The compound contains an imidazole ring, a thiophene moiety, and a sulfonamide functional group, all of which contribute to its biological activity and chemical properties. Imidazole derivatives, for example, are increasingly developed as anticancer agents . N-heterocycles, which include thiadiazole and thiazolidinone derivatives, have demonstrated antiviral activities .

Chemical Reactions

This compound can participate in chemical reactions due to its functional groups:

  • Sulfonylation The sulfonamide group can be used to introduce this moiety into other molecules.
  • Alkylation The imidazole ring nitrogen can be alkylated to modify the compound's properties.
  • Hydroxyl Group Reactions The hydroxyethyl group can be used for esterification or etherification.

Potential Mechanism of Action

While the mechanism of action of this compound is not fully understood, it is believed to involve:

  • Enzyme Inhibition It may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding It might interact with receptors on cell surfaces, triggering a biological response.
  • Interference with Signaling Pathways The compound could disrupt normal cell signaling processes.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structural Flexibility : The imidazole-sulfonamide core allows for diverse substituent modifications, enabling tuning of lipophilicity and target specificity.
  • Thiophene vs. Indole : Thiophene’s smaller size and sulfur atom may improve metabolic stability compared to indole’s nitrogen-containing heterocycle .
  • COX Inhibition Potential: While the target compound lacks direct activity data, structural parallels to Compound 9 suggest possible cyclooxygenase interactions, warranting further investigation .

Q & A

Q. What synthetic strategies are optimal for constructing the imidazole-sulfonamide core in this compound?

Methodological Answer: The imidazole-sulfonamide core can be synthesized via cyclocondensation of substituted amidines with α-haloketones, followed by sulfonylation. For example, potassium carbonate in glacial acetic acid is often used to promote nucleophilic substitution of sulfonamide groups onto the imidazole ring (see Method D in ). Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity. Characterization via ¹H/¹³C NMR and FT-IR can confirm the sulfonamide linkage, while elemental analysis validates purity .

Q. How can statistical experimental design improve synthesis yield and purity?

Methodological Answer: Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can systematically evaluate variables like catalyst loading, temperature, and reaction time. For instance, highlights the use of DoE to minimize trial-and-error approaches, enabling identification of optimal conditions (e.g., 0.23 g K₂CO₃ in glacial acetic acid for nucleophilic substitutions) while accounting for interactions between parameters .

Q. What spectroscopic and chromatographic techniques are recommended for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.5–7.5 ppm) and imidazole protons (δ 7.0–8.5 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • HPLC-MS : Quantify purity and validate molecular weight (e.g., [M+H⁺] at m/z ≈ 397.3).
  • X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational reaction path searches resolve contradictions between predicted and experimental yields?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to identify kinetic bottlenecks. describes ICReDD’s approach: combining computational path searches (e.g., using Gaussian or ORCA) with experimental feedback loops. For example, discrepancies in sulfonylation yields may arise from unaccounted solvent effects or side reactions, which simulations can clarify .

Q. What in silico strategies predict the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to target enzymes (e.g., cyclooxygenases). demonstrates docking poses for imidazole-thiazole hybrids, highlighting hydrogen bonding with active-site residues. MD simulations (>100 ns) assess stability of ligand-receptor complexes. Compare results with known sulfonamide inhibitors (e.g., COX-1/2 inhibitors in ) .

Q. How to address regioselectivity challenges during functionalization of the thiophene moiety?

Methodological Answer: Regioselective functionalization of the thiophene ring (e.g., hydroxyethyl group at position 5) requires directing groups or protecting strategies. shows that electron-donating substituents (e.g., methoxy) enhance electrophilic substitution at specific positions. Lewis acids (e.g., BF₃·Et₂O) can direct Friedel-Crafts alkylation, while protodeboronation ensures selective C-H activation .

Q. What methodologies assess the sulfonamide group’s role in bioactivity through structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified sulfonamide groups (e.g., N-methylation, halogenation) and compare IC₅₀ values in enzyme assays.
  • Free-Wilson Analysis : Quantify contributions of sulfonamide substituents to activity.
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features critical for binding (e.g., sulfonamide’s H-bond acceptor role) .

Q. How to mitigate purification challenges for sulfonamide derivatives?

Methodological Answer: Sulfonamides often form polar byproducts requiring gradient chromatography (e.g., silica gel with EtOAc/hexane). recommends recrystallization from ethanol/water (5:1) to remove unreacted starting materials. Ion-exchange resins can isolate protonated sulfonamides at acidic pH .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding scores and experimental IC₅₀ values?

Methodological Answer:

  • Rescoring Docking Poses : Use MM-GBSA/MM-PBSA to account for solvation and entropy.
  • Off-Target Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms).
  • Proteolysis Studies : Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Q. What experimental controls validate the absence of metabolic degradation in biological assays?

Methodological Answer:

  • LC-MS/MS Stability Assays : Incubate the compound in liver microsomes (human/rat) and monitor parent ion decay over 60 min.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to detect competitive inhibition.
  • Isotope-Labeled Tracers (e.g., ¹⁴C-sulfonamide) track metabolite formation .

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